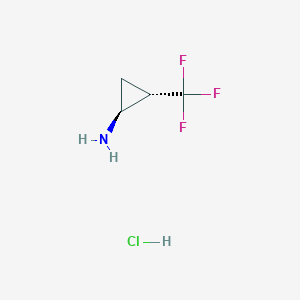![molecular formula C8H5F2N3O2 B12971147 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-bromo-5-(difluoromethyl)pyridine with a suitable nucleophile under basic conditions. For example, potassium acetate and a palladium catalyst can be used to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods utilize metal-based catalysts to transfer the difluoromethyl group to the desired position on the pyridine ring. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 5-Trifluoromethyl-pyridine-2-carboxylic acid
- 5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester
- Thiazolo[4,5-b]pyridines
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural features and the presence of both imidazole and pyridine rings. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H5F2N3O2 |
|---|---|
Peso molecular |
213.14 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5F2N3O2/c9-5(10)7-11-3-1-2-4(8(14)15)12-6(3)13-7/h1-2,5H,(H,14,15)(H,11,12,13) |
Clave InChI |
LHSSDTYAKJYWAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1NC(=N2)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)




![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)






